Comprehensive NMR Characterization and Structural Analysis of Sodium (4-fluorophenyl)methanesulfinate
Comprehensive NMR Characterization and Structural Analysis of Sodium (4-fluorophenyl)methanesulfinate
Executive Summary
Sodium (4-fluorophenyl)methanesulfinate (CAS: 1851221-27-6) is a highly versatile organosulfur building block utilized extensively in modern synthetic chemistry. As a stable, solid source of the 4-fluorobenzylsulfonyl radical and corresponding nucleophile, it is a critical reagent for the synthesis of complex sulfones, sulfonamides, and thiosulfonates[1]. Furthermore, it has found prominent applications in photoredox-catalyzed atom transfer radical addition (ATRA) reactions for peptide functionalization[2] and the catalytic synthesis of disulfides[3].
For drug development professionals and analytical chemists, the rigorous quality control (QC) of this reagent is paramount. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of Sodium (4-fluorophenyl)methanesulfinate, emphasizing the causality behind spectral features and establishing self-validating protocols for structural verification.
The Chemical Logic of the Sulfinate Anion
To accurately interpret the NMR spectra of Sodium (4-fluorophenyl)methanesulfinate, one must first understand its electronic and physical behavior in solution:
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The Methylene Bridge (-CH 2 -): Unlike chiral sulfoxides, sulfinate salts ( R−SO2Na ) undergo rapid inversion at the sulfur center at room temperature, rendering the sulfur atom effectively achiral on the NMR timescale. Consequently, the adjacent benzylic methylene protons are chemically and magnetically equivalent, appearing as a sharp singlet[4].
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The AA'BB'X Spin System: The presence of the 19 F atom (Spin 1/2, 100% natural abundance) on the para-position of the aromatic ring transforms a standard para-substituted doublet-doublet pattern into a complex AA'BB'X spin system. The heteronuclear spin-spin coupling ( JCF and JHF ) strictly dictates the multiplicity of the aromatic signals.
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Oxidation State Diagnostics: Sulfinates are prone to over-oxidation to sulfonates ( R−SO3Na ) upon prolonged exposure to air or moisture. NMR serves as the primary diagnostic tool to detect this degradation, as the differing electronic shielding of the −SO2− versus −SO3− groups induces predictable chemical shift deviations.
Caption: Network of heteronuclear spin-spin couplings driven by the 19F nucleus.
Spectral Data Presentation
The following data represents the standardized chemical shifts for the 4-fluorobenzylsulfinate moiety acquired in Deuterium Oxide (D 2 O)[4]. D 2 O is the solvent of choice due to the high solubility of the sodium salt and the elimination of viscosity-induced line broadening commonly observed in DMSO- d6 .
Table 1: 1 H NMR Data Summary (400 MHz, D 2 O)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration |
| -CH 2 - | 3.62 | Singlet (s) | N/A | 2H |
| H-2, H-6 | 7.26 – 7.33 | Multiplet (m) | 3JHH≈8.5 , 4JHF≈5.4 | 2H |
| H-3, H-5 | 7.10 – 7.20 | Multiplet (m) | 3JHH≈8.5 , 3JHF≈8.8 | 2H |
Table 2: 13 C{ 1 H} NMR Data Summary (100 MHz, D 2 O)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J in Hz) | Assignment Logic |
| C-4 | 162.4 | Doublet (d) | 1JCF≈243.5 | Ipso to F; massive 1-bond coupling |
| C-2, C-6 | 131.6 | Doublet (d) | 3JCF≈8.1 | Ortho to CH 2 , meta to F |
| C-1 | 128.1 | Doublet (d) | 4JCF≈3.2 | Ipso to CH 2 ; weak 4-bond coupling |
| C-3, C-5 | 115.6 | Doublet (d) | 2JCF≈21.4 | Ortho to F; strong 2-bond coupling |
| -CH 2 - | 61.2 | Singlet (s) | N/A | Aliphatic carbon adjacent to -SO 2 Na |
Causality in Spectral Interpretation (Self-Validating Systems)
To ensure scientific integrity and absolute trustworthiness in batch validation, analysts must rely on built-in "self-validating" metrics within the NMR data rather than mere pattern matching.
The Fluorine Anchor (Validation of the Aromatic Ring)
The 13 C spectrum of this compound is self-assigning due to the strict distance-dependence of the carbon-fluorine scalar coupling. The magnitude of the JCF coupling constants follows an inviolable hierarchy: 1JCF (>240 Hz) > 2JCF (~21 Hz) > 3JCF (~8 Hz) > 4JCF (~3 Hz). If a synthesized or purchased batch yields a 13 C spectrum where the peak at ~162 ppm does not exhibit a ~244 Hz splitting, the identity of the para-fluorine substituent is fundamentally incorrect.
The Oxidation State Check (Sulfinate vs. Sulfonate)
Because sulfinates possess a lone pair on the sulfur atom, they exert a different electronic influence on the adjacent alpha-carbon compared to fully oxidized sulfonates.
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Target Compound (Sulfinate): The -CH 2
- carbon appears at ~61.2 ppm .
-
Degradation Product (Sulfonate): If the sample has oxidized to sodium (4-fluorophenyl)methanesulfonate, the -CH 2
- carbon will shift upfield to ~57.0 ppm . Observing a singlet at 57 ppm in the 13 C spectrum immediately flags the batch as compromised.
Standardized Experimental Protocol
To achieve high-fidelity resolution of the heteronuclear couplings, the following step-by-step methodology must be adhered to during acquisition.
Step 1: Sample Preparation
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Weigh 15–20 mg of Sodium (4-fluorophenyl)methanesulfinate.
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Dissolve completely in 0.6 mL of high-purity D 2 O (99.9% atom D) in a clean glass vial.
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Transfer the homogeneous solution to a standard 5 mm NMR tube. Causality: D 2 O prevents the obscuring of the aliphatic region by solvent peaks and ensures full dissociation of the sodium salt, providing sharp, uniform line widths.
Step 2: Instrument Tuning & Shimming
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Insert the sample into a 400 MHz (or higher) NMR spectrometer.
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Tune and match the probe for 1 H, 13 C, and 19 F frequencies.
-
Perform gradient shimming on the deuterium lock signal until the Z1 and Z2 gradients stabilize, ensuring a line width at half-height ( Δν1/2 ) of <1.0 Hz.
Step 3: Acquisition Parameters
-
1 H NMR: Acquire 16 scans with a spectral width of 15 ppm. Use a relaxation delay (D1) of 2 seconds.
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13 C{ 1 H} NMR: Acquire a minimum of 1024 scans. Critical Step: Set the relaxation delay (D1) to at least 2 seconds. Causality: Quaternary carbons (C-1 and C-4) lack attached protons, meaning they relax slowly via dipole-dipole mechanisms. A longer D1 ensures these low-intensity, highly split doublets are fully captured above the noise floor. Apply WALTZ-16 decoupling to remove 1 H- 13 C scalar couplings, isolating the diagnostic 13 C- 19 F couplings.
Step 4: Data Processing
-
Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation.
-
Manually phase the spectrum (zero and first-order) and baseline correct (polynomial fit) to ensure accurate multiplet integration.
Caption: Standardized experimental workflow for multinuclear NMR acquisition and validation.
References
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Sigma-Aldrich Product Data: Sodium (4-fluorophenyl)methanesulfinate (CAS: 1851221-27-6). Sigma-Aldrich Catalog.
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Photocatalytic Radical Alkylation: Photocatalytic Radical Alkylation of Electrophilic Olefins by Benzylic and Alkylic Zinc-Sulfinates. Royal Society of Chemistry.
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Applications of Sodium Sulfinates: Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. National Center for Biotechnology Information (PMC).
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Photoredox ATRA Reactions: Tagging Peptides with a Redox Responsive Fluorescent Probe Enabled by Photoredox Difunctionalization of Phenylacetylenes with Sulfinates and Disulfides. PubMed / PMC.
-
TBAI Catalyzed Synthesis: Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI. Beilstein Journal of Organic Chemistry.
Sources
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tagging Peptides with a Redox Responsive Fluorescent Probe Enabled by Photoredox Difunctionalization of Phenylacetylenes with Sulfinates and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
